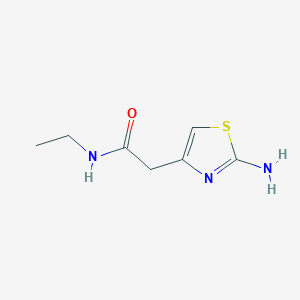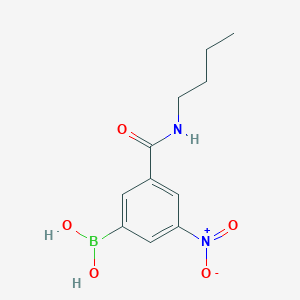
(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid
Overview
Description
“(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid” is a boronic acid derivative . Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H16BNO3 . The InChI code is 1S/C11H16BNO3/c1-2-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14) .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 221.06 . It is a solid at room temperature . Unfortunately, more specific physical and chemical properties were not found in the retrieved data.
Scientific Research Applications
Optical Modulation and Sensing
Phenyl boronic acids, which include derivatives similar to (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid, are crucial in developing optical sensors and modulators. These compounds are used for saccharide recognition due to their ability to bind pendant diols. A study demonstrated the use of various phenyl boronic acids conjugated to polyethylene glycol for dispersing carbon nanotubes in water and modulating their near-infrared fluorescence in response to saccharide binding, showcasing their potential in optical sensing applications (Mu et al., 2012).
Bacteria Detection
Boronic acids have been applied in developing sensors for bacteria detection, leveraging the affinity binding reaction between boronic acids and diol-groups on bacterial cell walls. A study used 3-aminophenylboronic acid immobilized on a gold electrode to detect bacteria through changes in capacitance, demonstrating a novel approach for rapid bacteria analysis in various water types (Wannapob et al., 2010).
Drug Delivery Systems
Boronic acid derivatives, including 3-carboxy-5-nitrophenylboronic acid, have been explored for their pH-sensitive properties in drug delivery systems. These compounds can form shell-crosslinked micelles for controlled drug release. A study highlighted the use of such micelles for efficient intracellular deliveries, suggesting the potential of boronic acid derivatives in cancer therapy (Zhao et al., 2014).
Affinity Chromatography
Boronic acids are also utilized in affinity chromatography for the purification of biomolecules. Their capability to form stable complexes with diols under specific pH conditions makes them suitable ligands for the selective separation of sugars and other diol-containing molecules, enhancing chromatographic techniques (Singhal et al., 1991).
Carbohydrate Recognition
Research has shown that certain boronic acids can bind diols and carbohydrates with high affinity, which is crucial for developing sensors and recognition systems. For example, 3-methoxycarbonyl-5-nitrophenyl boronic acid has been identified as a compound with significant affinity towards catechol and fructose, illustrating the potential of boronic acids in specific diol and carbohydrate recognition applications (Mulla et al., 2004).
Safety and Hazards
The safety information for “(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Boronic acids, including “(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid”, have potential for future research and applications. They have shown promise in various areas such as anticancer, antibacterial, antiviral activity, and their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids could be used to develop new promising drugs in the future .
properties
IUPAC Name |
[3-(butylcarbamoyl)-5-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O5/c1-2-3-4-13-11(15)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,2-4H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFORXWKNBRZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657443 | |
| Record name | [3-(Butylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871332-89-7 | |
| Record name | B-[3-[(Butylamino)carbonyl]-5-nitrophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Butylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



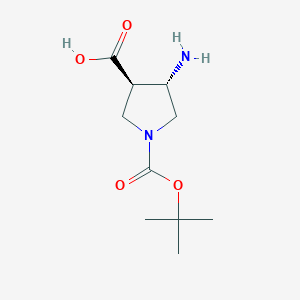

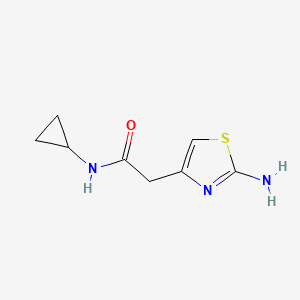

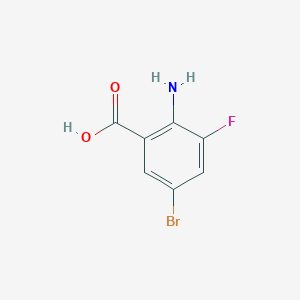
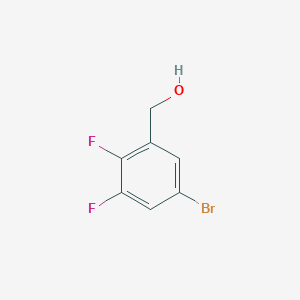
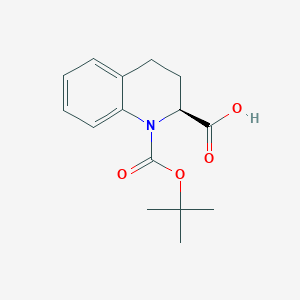
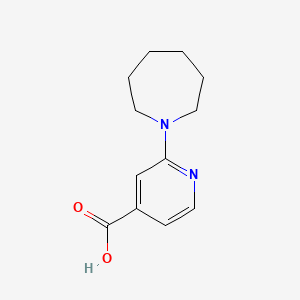
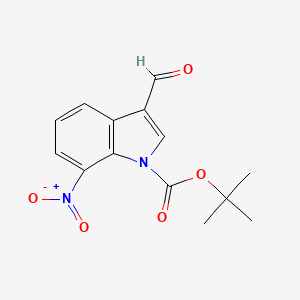
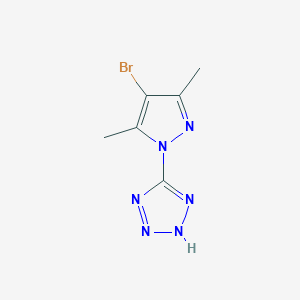
![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)


